2-Methyl-1,4-butanediol
Overview
Description
2-Methyl-1,4-butanediol is an organic compound with the molecular formula C5H12O2. It is a colorless, viscous liquid that belongs to the family of diols, which are compounds containing two hydroxyl (OH) groups.
Mechanism of Action
Target of Action
This compound is a derivative of 1,4-butanediol , which is known to be metabolized into gamma-hydroxybutyrate (GHB) in the body . GHB targets the GHB receptor and the GABA-B receptor, which play roles in the central nervous system .
Mode of Action
1,4-butanediol is metabolized into GHB in the body, which then interacts with its targets to produce its effects .
Biochemical Pathways
1,4-butanediol, a structurally similar compound, is metabolized into ghb in the body . GHB can be metabolized through three possible pathways: (i) oxidation to succinate, (ii) CoA activation and subsequent oxidation to succinyl-CoA, and (iii) beta oxidation to glycolyl-CoA and acetyl-CoA .
Pharmacokinetics
1,4-butanediol is known to be rapidly absorbed and distributed in the body, metabolized into GHB, and excreted in the urine .
Result of Action
1,4-butanediol, once metabolized into GHB, can produce effects such as sedation, euphoria, and memory impairment .
Biochemical Analysis
Biochemical Properties
It is known that butanediol derivatives can participate in various biochemical reactions .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Methyl-1,4-butanediol in animal models . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is possible that it could interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins and have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,4-butanediol can be synthesized through various methods. One common method involves the hydrogenation of itaconic acid using palladium (Pd) and rhenium oxide (ReOx) catalysts. This reaction is carried out under specific conditions to ensure high yield and selectivity . Another method involves the transesterification of dimethyl carbonate with 1,4-butanediol in the presence of zinc acetate as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of citric acid over palladium or rhenium on titanium dioxide, zirconium dioxide, or carbon. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum.
Substitution: Substitution reactions can occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions generally yield saturated alcohols.
Substitution: Substitution reactions can produce halogenated derivatives of the compound.
Scientific Research Applications
2-Methyl-1,4-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: This compound is utilized in the synthesis of sex pheromones for pine sawflies.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: This compound is employed in the manufacture of plasticizers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A similar diol with the molecular formula C4H10O2, used in the production of plastics and solvents.
1,3-Butanediol: Another diol with applications in the synthesis of polyurethanes and as a solvent.
2,3-Butanediol: Used in the production of synthetic rubber and as a chemical intermediate.
Uniqueness
2-Methyl-1,4-butanediol is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. This branching can influence its reactivity and the types of products formed during chemical reactions.
Properties
IUPAC Name |
2-methylbutane-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCBGWLCXSUTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031185 | |
Record name | 2-Methyl-1,4-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2938-98-9 | |
Record name | 2-Methyl-1,4-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2938-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,4-butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002938989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amylene glycol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1,4-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutane-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1,4-BUTANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QW64T6176 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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